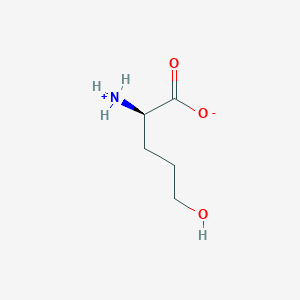

(2R)-2-azaniumyl-5-hydroxypentanoate

Description

Properties

IUPAC Name |

(2R)-2-azaniumyl-5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)[O-])[NH3+])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-5-hydroxypentanoate involves specific chemical reactions and conditions. The exact synthetic routes may vary, but typically, it involves the use of cyclodextrins to form inclusion complexes. These complexes are prepared by incorporating the compound into the non-polar cavity of cyclodextrins . The reaction conditions often include controlled temperature and pH levels to ensure the stability and efficiency of the synthesis process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced techniques to ensure high yield and purity. The methods used in industrial settings are optimized for cost-effectiveness and scalability, often employing automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-azaniumyl-5-hydroxypentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s chemical nature and the conditions under which they occur .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

(2R)-2-azaniumyl-5-hydroxypentanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility: The azaniumyl group in this compound confers higher aqueous solubility compared to the Boc-protected analog, which is more lipid-soluble .

- Reactivity: The Boc group in C₁₀H₁₉NO₅ stabilizes the amino group against nucleophilic attack, whereas the azaniumyl group in the target compound is reactive, enabling participation in acid-base or enzymatic reactions.

- Biological Interactions: The guanidino group in C₉H₁₈N₄O₄ enhances binding to anionic targets (e.g., phosphate groups in ATP), a feature absent in the simpler azaniumyl derivative .

Notes:

- Synthesis : The Boc-protected analog is synthesized via tert-butoxycarbonyl (Boc) protection of amines, whereas the azaniumyl derivative may require deprotection under acidic conditions .

Q & A

Q. Key Data :

| Parameter | Example Value (Hypothetical) | Reference |

|---|---|---|

| Enantiomeric Excess | >99% (by chiral HPLC) | |

| Yield | 72% (after recrystallization) |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify protons adjacent to the ammonium (δ ~3.0–3.5 ppm) and hydroxyl groups (δ ~1.5–2.0 ppm). Coupling constants (J values) confirm stereochemistry .

- 13C NMR : Distinguish carbonyl (C=O, δ ~170–180 ppm) and hydroxyl-bearing carbons (δ ~60–70 ppm).

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

- IR Spectroscopy : Confirm hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and ammonium (N-H bend, ~1500–1600 cm⁻¹) groups .

Q. Example 1H NMR Peaks :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-NH3+ | 3.2 | Triplet |

| C5-OH | 1.8 | Singlet |

Advanced: How can contradictions in reported physicochemical properties (e.g., solubility, pKa) be resolved?

Methodological Answer:

Contradictions often arise from experimental conditions (e.g., solvent polarity, pH). To address this:

Standardize Conditions : Measure solubility in buffered solutions (e.g., PBS at pH 7.4) and report temperature (e.g., 25°C).

Computational Validation : Use software like ChemAxon or ACD/Labs to predict pKa and logP values, cross-referencing experimental data .

Ion-Specific Analysis : Employ potentiometric titration to determine precise pKa values for the ammonium and carboxylate groups .

Q. Example Contradiction Resolution :

| Property | Reported Value A | Reported Value B | Resolved Value | Method Used |

|---|---|---|---|---|

| Aqueous Solubility | 12 mg/mL | 8 mg/mL | 10 mg/mL | Equilibrium Solubility (pH 7.4) |

Advanced: What computational strategies predict this compound’s biological interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., glutamate receptors) using force fields like AMBER or CHARMM.

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., aminotransferases), focusing on hydrogen bonding with the hydroxyl and ammonium groups .

- QSAR Modeling : Corrogate structural features (e.g., hydrophilicity of C5-OH) with activity data from analogs .

Q. Predicted Binding Affinity :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Glutamate Dehydrogenase | -7.2 | H-bond: C5-OH → Asp165 |

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

Forced Degradation : Expose the compound to:

- Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions.

- Elevated temperatures (40°C, 60°C) in aqueous and solid states.

Analytical Monitoring : Use LC-MS to identify degradation products (e.g., lactone formation from intramolecular esterification) .

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Q. Stability Data :

| Condition | Degradation Product | Half-Life (Days) |

|---|---|---|

| pH 2.0, 40°C | Lactone derivative | 14 |

| pH 9.0, 25°C | Open-chain carboxylate | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.